

Application Note: High-Throughput, Whole-Cell Screening for Novel InhA Inhibitors

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Compound of Interest

Compound Name: *MtInhA-IN-1*

Cat. No.: *B12389430*

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Introduction

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (Mtb), remains a significant global health threat, exacerbated by the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids that are essential components of the Mtb cell wall.[2][3] InhA is the primary target for the frontline anti-TB drug isoniazid (INH).[2][4] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] Mutations in the *katG* gene are a predominant cause of INH resistance, necessitating the discovery of new, direct inhibitors of InhA that do not require metabolic activation.[4][5]

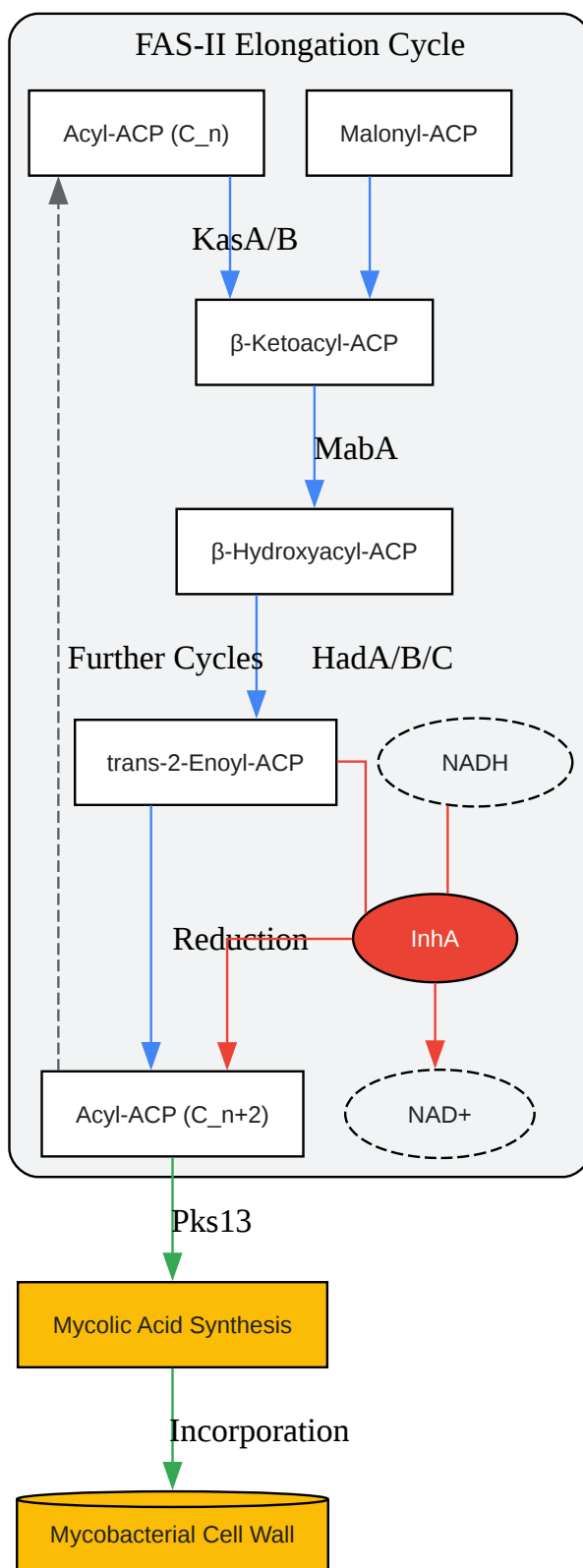
Phenotypic, or whole-cell, screening offers a powerful approach to identify compounds with activity against Mtb from the outset, bypassing challenges related to cell permeability and efflux that often plague target-based screens.[1][7] This application note provides a detailed protocol for a high-throughput whole-cell screening (HTS) campaign to identify novel, direct inhibitors of Mtb InhA. The workflow utilizes a recombinant Mtb strain expressing a fluorescent reporter protein, enabling a robust and scalable assay to monitor bacterial growth.[7][8]

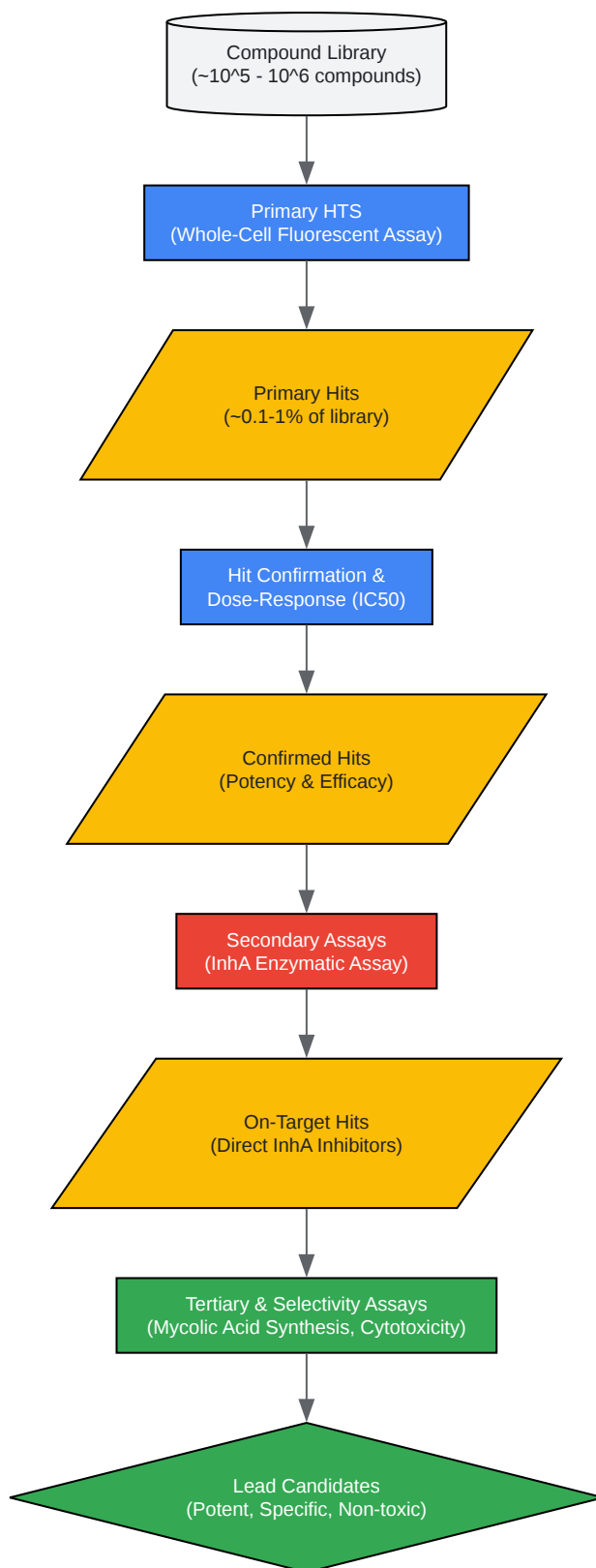
Assay Principle

The primary screen employs a recombinant strain of virulent Mtb (e.g., H37Rv) that constitutively expresses a far-red fluorescent protein, such as mCherry or DsRed.[1] Bacterial growth in a 384-well microplate format is directly proportional to the measured fluorescence intensity. Compounds that inhibit Mtb growth will result in a reduction or absence of the fluorescent signal compared to untreated controls. This method provides a robust, reproducible, and automatable high-throughput assay suitable for screening large compound libraries.[7][9][10] Hits from the primary screen are then subjected to a cascade of secondary and tertiary assays to confirm their mechanism of action and specificity for InhA.

InhA in Mycolic Acid Biosynthesis

The FAS-II system elongates fatty acid chains, which are precursors for mycolic acids. InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate.[2][11] Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and compromising the integrity of the mycobacterial cell wall, ultimately causing cell death.[4][5]





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